(2,3,4,5,6-Pentafluorophenyl) 4-chloro-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 ligase Ligand 25 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. E3 ligase Ligand 25 is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins by bringing them into proximity with E3 ligases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 25 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of E3 ligase Ligand 25 is synthesized through a series of condensation reactions involving aromatic compounds and amines.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Final Coupling: The final step involves coupling the synthesized core structure with specific ligands that enhance its binding affinity to E3 ligases.
Industrial Production Methods
Industrial production of E3 ligase Ligand 25 involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
E3 ligase Ligand 25 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Wissenschaftliche Forschungsanwendungen
E3 ligase Ligand 25 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs and other bifunctional molecules.
Biology: Employed in studies of protein degradation pathways and ubiquitination processes.
Medicine: Investigated for its potential in targeted cancer therapies by inducing the degradation of oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and chemical probes.
Wirkmechanismus
E3 ligase Ligand 25 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin to target proteins. This process involves the formation of a ternary complex between the ligand, the E3 ligase, and the target protein. The ubiquitinated target protein is then recognized and degraded by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by ubiquitination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to E3 ligase Ligand 25 include:
Von Hippel-Lindau (VHL) Ligands: Used in the development of PROTACs targeting hypoxia-inducible factors.
Cereblon (CRBN) Ligands: Employed in the design of PROTACs for degrading various target proteins.
Inhibitor of Apoptosis Proteins (IAP) Ligands: Utilized in the creation of PROTACs for cancer therapy.
Uniqueness
E3 ligase Ligand 25 is unique due to its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool in targeted protein degradation. Its versatility in forming ternary complexes with various target proteins and E3 ligases sets it apart from other similar compounds .
Biologische Aktivität
Molecular Formula
- C : 18
- H : 14
- Cl : 1
- F : 5
- N : 1
- O : 3
Physical Properties
Property | Value |
---|---|
Molecular Weight | 392.76 g/mol |
Appearance | White to light yellow solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound can be attributed to its structural features, particularly the presence of the pentafluorophenyl group and the dioxohexahydropyrimidin moiety. These components are known to interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways.
Antimicrobial Activity
Research has indicated that compounds containing fluorinated phenyl groups often exhibit enhanced antimicrobial properties. A study demonstrated that related compounds showed significant inhibition against a range of bacterial strains, suggesting that the pentafluorophenyl group contributes to this activity through increased lipophilicity and membrane penetration.
Anticancer Properties
Preliminary studies have shown that (2,3,4,5,6-Pentafluorophenyl) 4-chloro-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoate exhibits cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was assessed using MTT assays and flow cytometry, revealing a dose-dependent response.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on breast cancer cells (MCF-7).
- Method : MTT assay was performed to assess cell viability.
- Results : The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.
-
Case Study on Antimicrobial Efficacy :
- Objective : Test against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was used for susceptibility testing.
- Results : Significant zones of inhibition were observed against Staphylococcus aureus and Escherichia coli.
In Vitro Studies
In vitro studies have shown that the compound inhibits specific enzymes involved in metabolic pathways. For example:
- Inhibition of dihydrofolate reductase (DHFR) was noted with an IC50 value of 50 nM.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the chlorobenzoate moiety can significantly alter biological activity. Substituents on the aromatic ring can enhance or diminish potency against targeted biological pathways.
Eigenschaften
Molekularformel |
C17H8ClF5N2O4 |
---|---|
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoate |
InChI |
InChI=1S/C17H8ClF5N2O4/c18-7-2-1-6(5-8(7)25-4-3-9(26)24-17(25)28)16(27)29-15-13(22)11(20)10(19)12(21)14(15)23/h1-2,5H,3-4H2,(H,24,26,28) |
InChI-Schlüssel |
ZOUXZDKKKNCUBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.